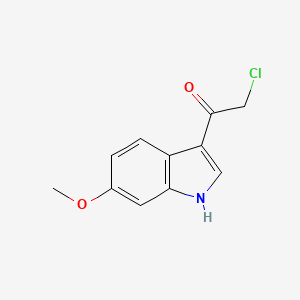

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Description

The exact mass of the compound 2-Chloro-1-(6-methoxy-1H-indol-3-yl)-ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKIWBIWXRTIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259272 | |

| Record name | 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822393 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38693-09-3 | |

| Record name | 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38693-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. This document delves into its chemical structure, molecular properties, and potential synthetic pathways, offering valuable insights for its application in research and drug discovery.

Chemical Identity and Molecular Characteristics

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone is a substituted indole derivative. The core of its structure is the indole bicyclic system, which is a prevalent scaffold in numerous biologically active compounds. The molecule is further functionalized with a methoxy group at the 6-position of the indole ring and a chloroacetyl group at the 3-position.

The presence of the reactive chloroacetyl group makes this compound a versatile intermediate for introducing the indol-3-yl-ethanone moiety into larger molecules through nucleophilic substitution reactions. The methoxy group, being an electron-donating group, can influence the reactivity of the indole ring and may play a role in the pharmacological profile of its derivatives.

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone | N/A |

| CAS Number | 38693-09-3 | |

| Molecular Formula | C11H10ClNO2 | [1] |

| Molecular Weight | 223.66 g/mol | |

| InChI Code | 1S/C11H10ClNO2/c1-15-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3 | |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)C(=O)CCl | [1] |

| Physical Form | Solid |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C3a [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C7a [label="C"]; C8 [label="C"]; O1 [label="O"]; C9 [label="C"]; Cl1 [label="Cl"]; O2 [label="O"]; C10 [label="C"]; H1 [label="H"];

// Define positions for a clearer layout N1 [pos="0,0!"]; C2 [pos="1.2,0.5!"]; C3 [pos="1.2,-0.5!"]; C3a [pos="0,-1.2!"]; C7a [pos="-1.2,-0.5!"]; C7 [pos="-2.4,-1!"]; C6 [pos="-2.4,-2.2!"]; C5 [pos="-1.2,-2.7!"]; C4 [pos="0,-2.4!"]; C8 [pos="2.4,-1!"]; O1 [pos="2.4,-2!"]; C9 [pos="3.6,-0.5!"]; Cl1 [pos="4.8,-1!"]; O2 [pos="-3.6,-2.7!"]; C10 [pos="-4.8,-2.2!"]; H1 [pos="-0.5,0.5!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a [style=invis]; // To help with layout C3 -- C8; C8 -- O1 [style=double]; C8 -- C9; C9 -- Cl1; C6 -- O2; O2 -- C10; N1 -- H1;

// Add implicit hydrogens for clarity if needed, or keep it as a skeletal structure.// For this diagram, the explicit H on the Nitrogen is shown. }

Figure 1: Chemical structure of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone.

Synthesis and Reactivity

The synthesis of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone can be approached through several established methods for the acylation of indoles. A common and effective strategy is the Friedel-Crafts acylation of 6-methoxyindole.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct route involves the reaction of 6-methoxyindole with chloroacetyl chloride in the presence of a suitable Lewis acid catalyst. The 3-position of the indole ring is the most nucleophilic and, therefore, the preferred site of electrophilic substitution.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-methoxyindole in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride) is added portion-wise at a reduced temperature (e.g., 0 °C).

-

Addition of Acylating Agent: Chloroacetyl chloride is then added dropwise to the stirred mixture, maintaining the low temperature to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone.

The choice of solvent and Lewis acid can significantly impact the yield and purity of the product. Optimization of these parameters is crucial for an efficient synthesis.

Figure 2: Proposed synthetic workflow for 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone.

Applications in Drug Discovery and Organic Synthesis

Indole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[2] 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

The reactive α-chloro ketone moiety allows for the introduction of various functional groups through nucleophilic substitution reactions. This enables the construction of a diverse library of indole derivatives for screening against various biological targets. For instance, reaction with amines can lead to the formation of α-amino ketones, which are important pharmacophores in many drug candidates.

Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of CBP/EP300 bromodomains for the treatment of castration-resistant prostate cancer.[3] While the substitution pattern is different, this highlights the potential of the indolyl ethanone scaffold in developing targeted therapies. Furthermore, indole derivatives are key intermediates in the synthesis of a wide array of bioactive molecules.[4]

Safety and Handling

As with all chlorinated organic compounds, 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone is a valuable and versatile chemical intermediate. Its well-defined structure and reactive functional groups make it an important building block for the synthesis of a wide range of indole derivatives with potential applications in drug discovery and materials science. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and development.

References

-

2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone. Synthonix. [Link]

-

Regioselective Reaction of 2-Indolylmethanols with Enamides. MDPI. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. [Link]

-

Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)-. PubChemLite. [Link]

-

Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

-

2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide. PubChem. [Link]

-

Crystal structure of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone. National Institutes of Health. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]

-

Ethanone, 1-(1H-indol-3-yl)-. NIST WebBook. [Link]

-

Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science. [Link]

Sources

- 1. Highly Recommended Products -- Best Deals Online [leioazabalik.leioa.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

The 6-Methoxyindole Scaffold: A Privileged Motif for Modulating Serotonin Receptor Function

An In-Depth Technical Guide for Researchers

Abstract

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents one of the most critical networks in neuropharmacology, governing mood, cognition, and perception.[1][2][3] The development of ligands with high affinity and subtype selectivity is paramount for both dissecting the function of individual 5-HT receptors and advancing therapeutic agents for a host of neuropsychiatric disorders.[2][4] This guide provides a comprehensive technical overview of 6-methoxyindole derivatives, a chemical class that has proven to be a versatile and "privileged" scaffold in serotonin receptor research. We will explore the synthetic strategies, delve into the nuanced structure-activity relationships (SAR) that dictate receptor affinity and functional outcome, and provide detailed, field-proven protocols for the pharmacological evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the 6-methoxyindole core in their research programs.

The Serotonin Receptor Family: A Landscape of Therapeutic Opportunity

The 14 distinct subtypes of serotonin receptors, classified into 7 families (5-HT1 to 5-HT7), present a complex but highly valuable set of drug targets.[3][5] With the exception of the 5-HT3 receptor, a ligand-gated ion channel, all are G protein-coupled receptors (GPCRs) that initiate diverse intracellular signaling cascades upon activation.[3][5][6][7] Understanding these pathways is fundamental to interpreting the functional activity of any new ligand.

-

5-HT1 and 5-HT5 Families: Primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This pathway is often associated with neuronal inhibition.

-

5-HT2 Family: Couples to Gq/11 proteins, activating phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and protein kinase C (PKC) activation.[7]

-

5-HT4, 5-HT6, and 5-HT7 Families: Couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[7][8][9] This is typically an excitatory pathway.

The strategic targeting of these receptors with selective agonists, antagonists, or allosteric modulators is a cornerstone of modern neuropharmacology.[3][10] For instance, 5-HT1A receptor agonists are utilized as anxiolytics, while 5-HT2A receptor antagonists are effective antipsychotics.[1][2][9]

Signaling Pathways of Major 5-HT Receptor Families

Caption: Canonical G protein signaling cascades for major serotonin receptor families.

The 6-Methoxyindole Core: A Foundation for Serotonergic Ligands

The indole ring is the defining feature of serotonin itself, making it a logical starting point for ligand design. Tryptamine derivatives, which feature this indole scaffold, have long been studied for their interactions with serotonin receptors.[11] The placement of a methoxy (-OCH3) group at the 6-position of the indole nucleus offers a unique combination of electronic and steric properties that can be exploited to achieve high affinity and selectivity.

While 5-methoxy substitution often confers high potency, particularly at 5-HT1A and 5-HT2A receptors, it is also associated with psychedelic activity.[11][12] In contrast, 6-methoxy substitution, while sometimes attenuating affinity compared to 5-substituted analogs, can provide a distinct pharmacological profile and a vector for further chemical exploration.[13] For example, certain 1-(2-alkanamidoethyl)-6-methoxyindole derivatives have been developed as potent melatonin receptor analogues, demonstrating the versatility of this scaffold beyond serotonin receptors.[14]

Structure-Activity Relationship (SAR) Logic

The 6-methoxyindole scaffold can be systematically modified at several key positions to tune its pharmacological properties. Understanding the impact of these modifications is crucial for rational drug design.

Caption: Key modification points on the 6-methoxyindole scaffold for SAR studies.

Key SAR Insights:

-

The Ethylamine Side Chain (R1): The classic two-carbon linker between the indole N1 or C3 position and the terminal amine is a common feature, mimicking serotonin. Modifications here can drastically alter activity.

-

The Terminal Amine (R2): This is a primary driver of selectivity. Substituting the amine with various cyclic structures, like piperazine, is a well-established strategy for targeting specific 5-HT receptors, including 5-HT1A and 5-HT2A.[15] The size and basicity of this group are critical for interacting with key residues, such as the conserved Aspartic acid (Asp3.32) in the binding pocket of aminergic GPCRs.[4]

-

The Indole Nucleus: While the 6-methoxy group is our anchor, further substitutions on the indole ring can fine-tune electronic properties and steric interactions within the receptor binding pocket. However, it's noted that 6-substitution can sometimes reduce affinity compared to 5-substitution.[13]

Synthesis of 6-Methoxyindole Derivatives

A robust and flexible synthetic strategy is essential for exploring the SAR of the 6-methoxyindole scaffold. A common and effective approach involves the reductive amination of a suitable aldehyde with a substituted tryptamine or a related indole-containing amine.

Protocol: General Synthesis via Reductive Amination

This protocol describes a general method for coupling a side chain to a pre-formed 6-methoxytryptamine, a common and commercially available starting material.

Objective: To synthesize a target N-substituted 6-methoxytryptamine derivative.

Materials:

-

6-Methoxytryptamine

-

Aldehyde or ketone of choice (R-CHO or R-CO-R')

-

Reducing agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 6-methoxytryptamine (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine.

-

Scientist's Insight: The acidic catalyst is crucial for protonating the carbonyl oxygen, making the carbon more electrophilic and accelerating imine formation. However, excess acid can protonate the amine starting material, rendering it non-nucleophilic.

-

-

Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise to the reaction mixture.

-

Scientist's Insight: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to pH than NaBH3CN and generally gives cleaner reactions without reducing the starting aldehyde.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Evaluation: From Affinity to Function

Once synthesized, the novel 6-methoxyindole derivatives must be rigorously characterized to determine their affinity, selectivity, and functional activity at serotonin receptors. A tiered approach, moving from simple binding assays to more complex functional and in vivo studies, is standard practice.

General Workflow for Pharmacological Characterization

Caption: A standard workflow for the characterization of novel serotonin receptor ligands.

In Vitro Assays: Quantifying Receptor Interaction

A. Radioligand Binding Assays

This is the gold-standard method to determine the affinity (Ki) of a test compound for a specific receptor. The principle is competitive displacement: the test compound competes with a radiolabeled ligand of known high affinity for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a 6-methoxyindole derivative at a specific 5-HT receptor subtype.

Materials:

-

Cell membranes expressing the human 5-HT receptor of interest (e.g., from HEK293 or CHO cells).

-

Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Test compound (6-methoxyindole derivative) at various concentrations.

-

Non-specific binding (NSB) definer: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM 5-HT).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl2).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add in the following order:

-

Total Binding (TB) wells: Assay buffer, radioligand, and cell membranes.

-

Non-Specific Binding (NSB) wells: NSB definer, radioligand, and cell membranes.

-

Competition wells: Test compound at each concentration, radioligand, and cell membranes.

-

Scientist's Insight: The final concentration of the radioligand should be approximately at its Kd value to ensure optimal assay sensitivity. All additions should be done in triplicate for statistical robustness.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold assay buffer (3x) to remove any non-specifically trapped radioligand.

-

Counting: Punch the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

B. Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist. The choice of assay depends on the G protein coupling of the target receptor.[16]

-

For Gs/Gi-coupled receptors (5-HT1, 5-HT4, 5-HT6, 5-HT7): cAMP accumulation assays are standard. Agonists will either decrease (Gi) or increase (Gs) cAMP levels. Antagonists will block the effect of a known agonist.

-

For Gq-coupled receptors (5-HT2): Calcium flux assays or IP1 accumulation assays are used. Agonists increase intracellular calcium or IP1 levels.

-

Advanced Methods: Assays like Bioluminescence Resonance Energy Transfer (BRET) can directly measure G protein dissociation or β-arrestin recruitment, providing nuanced data on functional selectivity or "biased agonism".[17]

In Vivo Models: Assessing Physiological Effects

Promising compounds are advanced to in vivo studies to assess their effects on behavior and neurochemistry in a living system.

-

Head-Twitch Response (HTR) in Mice: This is a classic behavioral assay predictive of 5-HT2A receptor agonism and potential hallucinogenic effects.[11][12]

-

Elevated Plus Maze / Light-Dark Box: These models are used to assess anxiolytic-like effects, often mediated by 5-HT1A receptors.[4]

-

Forced Swim Test / Tail Suspension Test: These are common screening tools for antidepressant-like activity.[4]

-

In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels (e.g., dopamine, serotonin, GABA) in specific brain regions of freely moving animals following drug administration, providing a neurochemical signature of the compound's action.[18]

Data Summary and Interpretation

The ultimate goal is to build a comprehensive profile for each 6-methoxyindole derivative. This data is best summarized in a table for clear comparison.

Table 1: Representative Pharmacological Data for Hypothetical 6-Methoxyindole Derivatives

| Compound ID | Structure (R2 Group) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT6 Ki (nM) | 5-HT2A Functional Activity (EC50/IC50, Emax) |

| 6-MeO-DMT | -N(CH₃)₂ | 15[11] | 45[11] | >1000 | Agonist (EC50 = 20 nM, Emax = 95%) |

| Cmpd-A | Piperazine | 1.5 | 250 | 850 | Antagonist (IC50 = 300 nM) |

| Cmpd-B | 4-Fluorophenylpiperazine | 0.5[15] | 5.2[15] | 150 | Partial Agonist (EC50 = 10 nM, Emax = 40%) |

| Cmpd-C | Pyrrolidine | 220 | 180 | 8.5 | Antagonist (IC50 = 12 nM) |

Note: Data is illustrative and compiled from concepts in cited literature. Actual values would be determined experimentally.

Interpretation:

-

Cmpd-A shows high affinity and selectivity for the 5-HT1A receptor and acts as a 5-HT2A antagonist, a profile potentially useful for anxiolytic or antipsychotic development.

-

Cmpd-B is a potent ligand at both 5-HT1A and 5-HT2A, with partial agonist activity at 5-HT2A. This mixed profile is common in atypical antipsychotics.

-

Cmpd-C demonstrates clear selectivity for the 5-HT6 receptor, where it acts as an antagonist. This profile is being investigated for cognitive enhancement in diseases like Alzheimer's.[19][20]

Conclusion and Future Directions

The 6-methoxyindole scaffold remains a fertile ground for the discovery of novel serotonin receptor modulators. Its synthetic tractability allows for extensive SAR exploration, enabling the fine-tuning of affinity, selectivity, and functional activity. By combining rational design with a rigorous, multi-tiered pharmacological evaluation workflow—from in vitro binding and functional assays to in vivo behavioral and neurochemical studies—researchers can effectively unlock the therapeutic potential of this privileged chemical class. Future work will likely focus on developing ligands with biased signaling properties and exploring novel substitutions on the indole core to achieve unprecedented levels of subtype selectivity.

References

- Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. PubMed.

- In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. PubMed.

- Synthesis and Serotonin Receptor Affinities of a Series of Enantiomers of a-Methyltryptamines: Evidence for the Binding Conforma. ACS Publications.

- SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI.

- Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs.

- Serotonin receptor subtype mediation of the interoceptive discriminative stimuli induced by 5-methoxy-N,N-dimethyltryptamine. PubMed.

- Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society.

- 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed.

- Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. ResearchGate.

- Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PMC.

- Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC.

- SYNTHESIS OF SEROTONERGIC AGENTS. UCL Discovery.

- Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI.

- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC.

- Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry.

- European Journal of Medicinal Chemistry. Bari - UniBa.

- Serotonin Type 6 and 7 Receptors as a Novel Therapeutic Target for the Treatment of Schizophrenia. Dovepress.

- Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. PubMed.

- Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.

- Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. MDPI.

- Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. MDPI.

- 5-HT2A receptors: Pharmacology and functional selectivity. PMC.

- Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. OUCI.

- Central 5-HT receptors and their function; present and future. Pure.

- (PDF) Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. ResearchGate.

- Structural studies of serotonin receptor family. BMB Reports.

Sources

- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural studies of serotonin receptor family [bmbreports.org]

- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. mdpi.com [mdpi.com]

Technical Whitepaper: Solvation Dynamics and Handling of 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Executive Summary

This technical guide addresses the physicochemical behavior of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (CAS 38693-09-3), a critical intermediate often utilized in the synthesis of melatonin receptor agonists (e.g., Ramelteon) and other indole-based therapeutics.

Effective handling of this compound requires a nuanced understanding of its solubility profile. While DMSO serves as the superior vehicle for biological assays and high-concentration stock solutions due to its dipolar aprotic nature, Methanol plays a distinct role as a process solvent for purification. However, the presence of the reactive

Physicochemical Profile & Solvation Mechanisms[1]

To understand solubility, we must first analyze the molecular interactions at play. The molecule features three distinct regions governing its dissolution:

-

Indole Core (Lipophilic/Aromatic): Drives

stacking interactions, often leading to high lattice energy in the solid state. -

Indole N-H (Hydrogen Bond Donor): Highly susceptible to hydrogen bonding with acceptors (like DMSO).

-

-Chloroacetyl Group (Reactive Electrophile): The polar carbonyl (

Solvation Interaction Map

The following diagram illustrates the dominant intermolecular forces stabilizing the compound in DMSO versus Methanol.

Figure 1: Mechanistic interaction map showing stabilization pathways and the inherent reactivity risk in protic solvents.

Solubility Data & Solvent Selection

The following data summarizes the operational solubility profiles. Note that exact values can vary based on crystal polymorphs; ranges are derived from structural analogs (e.g., 2-chloro-1-(1-methyl-1H-indol-3-yl)-ethanone) and standard empirical behaviors of 3-acyl indoles.

Comparative Solubility Table

| Parameter | DMSO (Dimethyl Sulfoxide) | Methanol (MeOH) |

| Solubility Classification | High (Soluble) | Moderate (Temperature Dependent) |

| Estimated Saturation (25°C) | > 50 mg/mL | 5 – 15 mg/mL |

| Saturation at Reflux | N/A (Degradation risk) | > 80 mg/mL (High) |

| Primary Utility | Stock solutions, NMR, Bio-assays | Recrystallization, Purification |

| Thermodynamic Driver | H-bond acceptance (S=O | Entropy of mixing (at high temp) |

| Stability Risk | Low (if anhydrous) | High (Solvolysis over time) |

Expert Insight: The Methanol Paradox

Methanol is often cited in literature for the synthesis and purification of this intermediate. This creates a paradox:

-

Why it works: The compound exhibits a steep solubility curve in methanol. It dissolves readily at reflux (64.7°C) but crystallizes out upon cooling. This makes methanol the ideal solvent for removing impurities.

-

The Danger: Prolonged storage in methanol, especially at room temperature or higher, risks converting the

-chloro ketone into the

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this self-validating protocol to determine the exact solubility of your specific lot.

Reagents:

-

Analyte: 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (Dry powder).

-

Solvent: Anhydrous DMSO or HPLC-grade Methanol.

Workflow:

Figure 2: Step-by-step workflow for gravimetric or HPLC-based solubility determination.

Protocol B: Preparation of Stable Stock Solutions (DMSO)

-

Weighing: Weigh the target mass of the indole derivative into a glass vial. Avoid using polystyrene, as DMSO attacks it.

-

Dissolution: Add anhydrous DMSO (Grade:

99.9%). Vortex for 30 seconds.-

Note: If the solution warms up (exothermic solvation), allow it to cool to room temperature before stoppering to prevent pressure buildup.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C.

-

Validation: Verify clarity before use. If precipitate forms upon thawing, sonicate at 30°C for 5 minutes.

-

Stability & Troubleshooting

The Solvolysis Risk in Methanol

The most critical failure mode for researchers working with this compound is the "disappearance" of the peak during HPLC analysis when stored in methanol.

Mechanism:

The carbon bearing the chlorine is electrophilic. Methanol (a weak nucleophile) can attack this carbon, displacing the chloride ion.

Mitigation Strategy:

-

For LC-MS/HPLC: Do not store samples in pure methanol for >4 hours. Use Acetonitrile/Water gradients where possible, or analyze immediately upon dilution.

-

For Synthesis: If recrystallizing from methanol, minimize the time at reflux. Cool rapidly to 0°C to induce precipitation and filter immediately.

DMSO Hygroscopicity

DMSO is hygroscopic. Absorbed water acts as a nucleophile, potentially hydrolyzing the chloroacetyl group to a hydroxyacetyl group (

-

Corrective Action: Always use a fresh bottle of DMSO or store over 3Å molecular sieves.

References

safety data sheet SDS for 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

An In-depth Technical Guide to the Safe Handling of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Compound Profile and Inferred Hazard Assessment

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone is a substituted indole, a class of molecules central to many areas of pharmaceutical research and development. The presence of a methoxy group activates the indole ring system, enhancing its reactivity, while the α-chloro-ketone functional group is a versatile synthetic handle, but also a well-known alkylating agent, which is the primary driver of its toxicological profile.[1]

Based on data from close analogs like 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethanone and other chloroacetylated compounds, a conservative hazard profile can be constructed.[2][3] The primary hazards are associated with acute toxicity, and irritation to the skin, eyes, and respiratory system.[4][5]

Table 1: Chemical Properties and Inferred GHS Classification

| Property | Value / Classification | Rationale & Source |

| IUPAC Name | 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone | - |

| Molecular Formula | C₁₁H₁₀ClNO₂ | - |

| Molecular Weight | 223.66 g/mol | - |

| Appearance | Likely a solid (e.g., cream-colored or off-white) | Based on analogs.[5] |

| Storage Temperature | Refrigerated, 2-8°C | Recommended for analogous chloro-indoles to ensure stability. |

| Signal Word | Warning | Consistent with GHS classifications for similar compounds.[3] |

| Pictograms | GHS07 (Exclamation Mark) is used for irritants, skin sensitizers, and acute toxicity. | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | These statements are consistently found in the SDS for analogous α-halo ketones and indole derivatives.[2][3][5] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust, wash hands, wear protective gear, and specific first aid responses.[2][5] |

Core Principles of Exposure Control and Personal Protection

Given the inferred hazards, a multi-layered approach to safety is mandatory, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The causality is clear: the compound is presumed to be a potent irritant and potentially harmful if absorbed, inhaled, or ingested.[3] Therefore, the primary goal is to eliminate all routes of exposure.

Engineering Controls: The First Line of Defense

-

Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The reason is to control the containment of fine powders or aerosols generated during weighing and transfer, mitigating the risk of respiratory irritation.[5]

-

Ventilated Enclosures: For high-precision weighing where air currents from a fume hood may be disruptive, a vented balance enclosure (VBE) or powder containment hood is the appropriate tool.

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on a thorough risk assessment. The equipment chosen must be resistant to the solvents used and appropriate for handling fine, potentially hazardous powders.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Specification & Rationale |

| Hands | Nitrile Gloves | Double-gloving is strongly recommended. Nitrile provides good splash protection against a range of solvents. Contaminated gloves must be disposed of immediately after use in accordance with laboratory practices.[2] |

| Eyes/Face | Safety Glasses with Side Shields & Face Shield | Standard safety glasses are the minimum. However, when handling the powder or during transfers where splashing is possible, a full-face shield worn over safety glasses is required to protect against severe eye irritation.[4][5] |

| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is essential to protect skin from accidental contact.[2] |

| Respiratory | Not required if using a fume hood | Respiratory protection is generally not needed if all work is conducted within a properly functioning fume hood. For emergency situations like a large spill outside of containment, a respirator with an appropriate cartridge would be necessary. |

Experimental Workflow: A Framework for Safe Handling

A self-validating protocol ensures safety at every stage. Before any experimental work begins, a risk assessment should be performed.

Caption: Risk assessment workflow for handling potent compounds.

Detailed Protocol: Safe Weighing and Solution Preparation

This protocol is designed to minimize aerosolization and prevent cross-contamination.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the recommended height.

-

Cover the work surface within the hood with absorbent, plastic-backed paper.

-

Don all required PPE as detailed in Table 2 (double gloves, lab coat, face shield over safety glasses).

-

-

Weighing:

-

Place a tared weigh boat on the analytical balance inside the fume hood or vented enclosure.

-

Carefully transfer the solid 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone from the stock vial to the weigh boat using a clean spatula. Perform this action slowly and close to the surface to prevent powder from becoming airborne.

-

Once the desired mass is obtained, securely cap the stock vial immediately.

-

-

Dissolution:

-

Place a flask or beaker containing the appropriate solvent and a stir bar on a stir plate within the fume hood.

-

Gently tap or use the spatula to transfer the weighed powder into the solvent. Avoid dropping the powder from a height.

-

If necessary, use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

-

-

Cleanup:

-

Dispose of the used weigh boat, outer gloves, and any contaminated absorbent paper into a designated solid hazardous waste container.[2]

-

Wipe down the spatula and any affected surfaces with a suitable solvent (e.g., ethanol or isopropanol), disposing of the wipes in the same waste container.

-

Emergency Procedures: Spill and Exposure Response

Accidents require a calm, swift, and practiced response.

First Aid Measures (Based on Analog SDS)

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][4] If the person feels unwell or has difficulty breathing, call a poison center or physician.

-

Ingestion: Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting. If the person is conscious, give them 1-2 glasses of water. Seek immediate medical attention.[3]

Spill Response Protocol

The response to a spill depends on its size and location.

Caption: Decision tree for chemical spill response.

Storage, Stability, and Disposal

Proper long-term management of the chemical is critical for safety and viability.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3] Refrigerated storage is recommended for long-term stability. The storage location should be a locked cabinet or refrigerator designated for hazardous chemicals.[2]

-

Stability: While specific stability data is unavailable, α-halo ketones can be sensitive to light, moisture, and heat. Hazardous polymerization is not expected to occur under normal conditions.[4]

-

Disposal: All waste containing this compound, whether solid or in solution, must be treated as hazardous waste. It should be disposed of in a clearly labeled, sealed container and managed through an approved waste disposal plant.[2][4][5] Do not dispose of it down the drain.

References

- CymitQuimica. (2023, October 11). Safety Data Sheet for 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone.

- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet for Indol-5-yl methyl ether.

- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 2-Bromo-1-indanone.

- ChemicalBook. Synthesis of 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE.

- Sigma-Aldrich. Product Page for 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethanone.

- Key Organics. (2017, December 1). Safety Data Sheet for 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride.

- Taber, G. P., & Boyle, P. D. (2020). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules, 25(18), 4255.

- Arshad, N., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11).

-

Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 136, 439-451. Available at: [Link]

- Sowińska, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 464-490.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone via Friedel-Crafts Acylation

Executive Summary

This application note details the optimized protocol for the synthesis of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (CAS: 38693-09-3), a critical intermediate in the development of antiviral therapeutics (e.g., Umifenovir analogs) and melatonin receptor agonists.

While the indole nucleus is electron-rich and susceptible to electrophilic attack, the presence of the 6-methoxy group significantly enhances reactivity, posing challenges regarding regioselectivity (C3 vs. N1 vs. C2) and polymerization. This guide presents a robust Friedel-Crafts acylation strategy utilizing controlled Lewis acid catalysis to ensure exclusive C3-acylation while suppressing side reactions. We compare a high-precision method using Diethylaluminum chloride (Et₂AlCl) against the classic Aluminum chloride (AlCl₃) route, providing scalable solutions for drug discovery and process chemistry.

Scientific Background & Retrosynthetic Analysis

The Challenge of Indole Acylation

Indoles typically undergo electrophilic aromatic substitution (EAS) at the C3 position due to the high electron density contributed by the nitrogen lone pair. However, the introduction of a strongly electron-donating methoxy group at C6 further activates the ring, making it prone to:

-

Polymerization/Dimerization: Acid-catalyzed coupling of indole units.

-

N-Acylation: Competitive attack at the nitrogen atom, particularly in the absence of strong Lewis acid coordination which protects the nitrogen via steric or electronic deactivation.

-

Over-reaction: Multiple acylations on the highly activated ring.

Mechanistic Pathway

The reaction proceeds via the generation of a reactive acylium ion intermediate from chloroacetyl chloride. The Lewis acid (LA) serves a dual role: it activates the acyl chloride and coordinates with the indole nitrogen (or the acyl group in the transition state), directing the attack to the C3 position.

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation at the C3 position of 6-methoxyindole.

Critical Process Parameters (CPP)

The selection of the Lewis acid and solvent is pivotal for yield and purity.

| Parameter | Method A: High Precision (Recommended) | Method B: Cost-Effective (Industrial) | Impact on Quality |

| Catalyst | Diethylaluminum Chloride (Et₂AlCl) | Aluminum Chloride (AlCl₃) | Et₂AlCl is milder, preventing oligomerization. AlCl₃ is cheaper but requires strict temp control. |

| Solvent | Dichloromethane (DCM) | DCM or Nitromethane | DCM is standard; Nitromethane solubilizes the AlCl₃-complex but is more hazardous. |

| Temperature | 0 °C to Room Temp (RT) | -10 °C to 0 °C | Lower temps are crucial for AlCl₃ to avoid tar formation. |

| Stoichiometry | 1.1 - 1.2 eq Catalyst | 2.0 - 3.0 eq Catalyst | AlCl₃ often requires excess due to complexation with the product carbonyl and nitrogen. |

| Quenching | Controlled hydrolysis (0 °C) | Rapid ice quench | Exotherm management is critical to prevent product degradation. |

Detailed Experimental Protocols

Method A: Diethylaluminum Chloride Mediated (High Purity)

Best for medicinal chemistry scales (1g - 50g) where purity is paramount.

Reagents:

-

6-Methoxyindole (1.0 eq)

-

Diethylaluminum chloride (Et₂AlCl), 1.0 M in hexanes (1.2 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM) (10-15 volumes)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge 6-Methoxyindole and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Add Et₂AlCl solution dropwise via the addition funnel over 15–20 minutes.

-

Note: The solution may turn slightly yellow/orange. Stir at 0 °C for 30 minutes to allow formation of the aluminum-indole complex (protecting the nitrogen).

-

-

Acylation: Add Chloroacetyl chloride dropwise over 10 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

-

Quench: Cool back to 0 °C. Carefully add saturated aqueous NaHCO₃ or a 1M HCl solution (caution: gas evolution and exotherm).

-

Workup: Separate phases. Extract the aqueous layer with DCM (2x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[5]

-

Isolation: Concentrate in vacuo. The crude solid is usually pure enough for next steps but can be recrystallized.

Method B: Aluminum Chloride Mediated (Scalable)

Best for larger batches where reagent cost is a driver.

Reagents:

-

6-Methoxyindole (1.0 eq)[4]

-

Aluminum Chloride (AlCl₃), anhydrous powder (2.5 eq)

-

Anhydrous DCM (15 volumes)

Step-by-Step Procedure:

-

Suspension: In a dry reactor under nitrogen, suspend AlCl₃ in DCM and cool to 0 °C .

-

Acylating Agent: Add Chloroacetyl chloride to the AlCl₃ suspension. Stir for 15 minutes to form the acylium complex.

-

Substrate Addition: Dissolve 6-Methoxyindole in minimal DCM and add it slowly to the reactor over 30–45 minutes.

-

Critical: Maintain internal temperature < 5 °C. Rapid addition causes localized heating and polymerization (tar formation).

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

-

Quench: Pour the reaction mixture slowly onto a mixture of ice and dilute HCl. Stir vigorously to break the aluminum chelate.

-

Note: The product often precipitates as a solid at this stage.

-

-

Purification: Filter the solid precipitate (if present) and wash with water and cold ethanol. If no precipitate, perform standard extraction (as in Method A).

-

Recrystallization: Recrystallize from Ethanol or 2-Propanol to yield off-white needles.

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

The product should be characterized to confirm the C3-acylation pattern.

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 218–220 °C (dec).

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.0 (s, 1H, NH) – Broad singlet confirms N is unsubstituted.

-

δ 8.35 (s, 1H, C2-H) – Characteristic downfield shift of C2 proton due to adjacent carbonyl.

-

δ 7.95 (d, 1H, C4-H) – Doublet, ortho coupling.

-

δ 7.00 (d, 1H, C7-H) – Meta coupling.

-

δ 6.85 (dd, 1H, C5-H).

-

δ 4.85 (s, 2H, COCH₂Cl) – Key singlet for chloromethyl group.

-

δ 3.80 (s, 3H, OCH₃) – Methoxy singlet.

-

-

Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₀ClNO₂ [M+H]⁺: 224.04; Found: 224.1.

Troubleshooting & Safety

Troubleshooting Guide

-

Issue: Low Yield / Tar Formation.

-

Cause: Temperature too high during addition or wet solvents.

-

Solution: Ensure strictly anhydrous conditions. Keep temp < 5 °C during addition. Switch to Et₂AlCl method.

-

-

Issue: N-Acylation (Product is an oil or incorrect NMR).

-

Cause: Insufficient Lewis Acid or basic conditions.

-

Solution: Ensure >1.0 eq of Lewis Acid is used to coordinate the nitrogen. Avoid pyridine/base for this specific substrate.

-

-

Issue: Product stuck in Aluminum complex.

-

Cause: Incomplete quenching.

-

Solution: Use 1M HCl for quenching and allow time for the biphasic mixture to stir vigorously.

-

Safety Protocols

-

Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a fume hood. Reacts violently with water.

-

Diethylaluminum Chloride: Pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

-

Waste: Quenched aluminum salts should be neutralized before disposal.

References

-

Okauchi, T., et al. (2019). "Synthesis of 3-acylindoles via Friedel-Crafts acylation using dialkylaluminum chloride." Organic Letters, 21(15), 5800-5804.

-

BenchChem. (2025).[1][2] "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." BenchChem Technical Library.

-

Ottoni, O., et al. (2006). "Acylation of indole under Friedel–Crafts conditions: An improved protocol." Tetrahedron, 62(12), 2750-2756.

-

Sigma-Aldrich. (2024). "2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethan-1-one Product Data Sheet."

-

Vyas, P., et al. (2009). "Synthesis, Characterization and Chelating Properties of Indole-Salicylic Acid Combined Molecule." Rasayan Journal of Chemistry, 2(4), 1001-1006.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)- (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. CN104045552A - Medicinal compound as neuroprotective agent - Google Patents [patents.google.com]

Application Notes & Protocols for the Synthesis of 3-Chloroacetyl-6-methoxyindole

Abstract

This document provides a comprehensive guide for the synthesis of 3-chloroacetyl-6-methoxyindole through the Friedel-Crafts acylation of 6-methoxyindole with chloroacetyl chloride. The protocol is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and expert application notes. The synthesis yields a critical intermediate used in the development of various pharmaceutical agents and bioactive molecules.[1][2][3]

Introduction and Scientific Background

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Methoxy-substituted indoles, in particular, are valuable precursors due to the electron-donating nature of the methoxy group, which enhances the reactivity of the indole ring towards electrophilic substitution. The target molecule, 3-chloroacetyl-6-methoxyindole, is a key building block for synthesizing compounds with potential applications in neuroscience and as anti-inflammatory agents.[3]

This protocol details the chloroacetylation of 6-methoxyindole, a classic example of the Friedel-Crafts acylation reaction.[4][5] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid catalyst to generate a highly reactive acylium ion, which then acylates the electron-rich C3 position of the 6-methoxyindole nucleus.[5] Understanding the underlying mechanism and the rationale for each procedural step is paramount for achieving high yield and purity.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via a well-established three-step mechanism:

-

Formation of the Acylium Ion: Chloroacetyl chloride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The Lewis acid complexes with the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond and generating the resonance-stabilized acylium ion.[5]

-

Electrophilic Attack: The electron-rich indole ring, activated by the methoxy group at the C6 position, acts as a nucleophile. It attacks the electrophilic acylium ion. The attack occurs preferentially at the C3 position, which is the most nucleophilic site of the indole ring system.

-

Rearomatization: The resulting intermediate, a resonance-stabilized cation (sigma complex), loses a proton to restore the aromaticity of the indole ring, yielding the final product, 3-chloroacetyl-6-methoxyindole. The catalyst is complexed with the product ketone and is later liberated during aqueous work-up.

Diagram: Reaction Mechanism

Caption: Mechanism of Friedel-Crafts acylation of 6-methoxyindole.

Safety and Hazard Management

CRITICAL: This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

-

Chloroacetyl Chloride (CAS: 79-04-9): Extremely corrosive, a potent lachrymator, and reacts violently with water to produce toxic hydrogen chloride gas.[6][7] Causes severe burns to skin, eyes, and the respiratory tract.[6][8] Inhalation can cause delayed pulmonary edema.[7]

-

Aluminum Chloride (AlCl₃, Anhydrous): Corrosive and reacts violently with water in a highly exothermic reaction, releasing HCl gas. Handle in a dry environment (e.g., glovebox or under an inert atmosphere).

-

Dichloromethane (DCM): A potential carcinogen and volatile solvent. Avoid inhalation and skin contact.

Mandatory Personal Protective Equipment (PPE):

-

Full-coverage lab coat.

-

Chemical splash goggles and a full-face shield.[9]

-

Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.

-

Ensure immediate access to an emergency shower and eyewash station.[6]

Waste Disposal: All waste, including quenching solutions and organic solvents, must be treated as hazardous and disposed of according to institutional and local environmental regulations.[8]

Experimental Protocol

This procedure is designed for a laboratory scale synthesis. All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

Materials and Equipment

| Reagents & Materials | Grade | Supplier | Notes |

| 6-Methoxyindole | ≥98% | Sigma-Aldrich, etc. | Store in a cool, dark place. |

| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich, etc. | Handle with extreme caution in a fume hood.[8] |

| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Acros, etc. | Handle in a dry atmosphere. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific, etc. | Use from a solvent purification system or a freshly opened bottle. |

| Hydrochloric Acid (HCl) | Concentrated | --- | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | --- | For washing. |

| Brine | Saturated NaCl Solution | --- | For washing. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | --- | For drying. |

| Ethyl Acetate | Reagent Grade | --- | For extraction & chromatography. |

| Hexanes | Reagent Grade | --- | For chromatography. |

| Equipment |

| Three-neck round-bottom flask (oven-dried) |

| Magnetic stirrer and stir bar |

| Thermometer |

| Dropping funnel (pressure-equalizing) |

| Reflux condenser with gas bubbler/drying tube |

| Inert gas line (N₂ or Ar) |

| Ice-water bath |

| Separatory funnel |

| Rotary evaporator |

| Glassware for chromatography/recrystallization |

Step-by-Step Synthesis Procedure

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 3-chloroacetyl-6-methoxyindole.

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen bubbler. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Charging: In the flask, dissolve 6-methoxyindole (5.0 g, 33.9 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the solution to 0°C using an ice-water bath. While maintaining vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride (5.0 g, 37.5 mmol, 1.1 equiv) to the solution. The addition is exothermic; ensure the internal temperature does not exceed 10°C. Stir the resulting slurry at 0°C for 15-20 minutes.

-

Acylation: In the dropping funnel, prepare a solution of chloroacetyl chloride (3.0 mL, 37.3 mmol, 1.1 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature is maintained between 0°C and 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase.

-

Work-up and Quenching: Once the reaction is complete (disappearance of the starting material), cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture into a beaker containing 150 g of crushed ice and 15 mL of concentrated HCl. Caution: This is a highly exothermic process that will release HCl gas. Perform this step slowly in the back of the fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of DCM.

-

Washing and Drying: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by either recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure 3-chloroacetyl-6-methoxyindole as a solid.

Summary of Reaction Parameters

| Parameter | Value / Condition | Rationale / Notes |

| Stoichiometry (Indole:Acyl Chloride:AlCl₃) | 1 : 1.1 : 1.1 | A slight excess of the acylating agent and catalyst ensures complete conversion of the starting material. |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that is suitable for Friedel-Crafts reactions and has good solubility for the reactants. |

| Temperature | 0-5°C for addition; Room Temp for reaction | Critical for controlling the exothermic reaction, preventing side reactions, and ensuring regioselectivity. |

| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |

| Typical Yield | 75 - 90% | Yield is dependent on the purity of reagents and strict exclusion of moisture. |

Application Notes and Troubleshooting

-

Causality of Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, and the reactant, chloroacetyl chloride, are both extremely sensitive to moisture. Water will hydrolyze chloroacetyl chloride and deactivate the catalyst, leading to significantly reduced or no product yield. This necessitates the use of oven-dried glassware and anhydrous solvents.

-

Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or slightly super-stoichiometric amounts of the Lewis acid.[10] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst. The catalyst is only regenerated upon aqueous work-up.

-

Regioselectivity: Acylation occurs at the C3 position due to the electronic properties of the indole ring. The nitrogen lone pair participates in the aromatic system, creating high electron density at C3. The C6-methoxy group further activates the benzene portion of the ring but does not override the inherent reactivity of the C3 position.

-

Troubleshooting Guide:

-

Problem: Low or No Yield.

-

Possible Cause: Presence of moisture.

-

Solution: Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Handle AlCl₃ in a glovebox if possible.

-

-

Problem: Formation of a Dark, Tarry Substance.

-

Possible Cause: Reaction temperature was too high, leading to polymerization or side reactions.

-

Solution: Strictly maintain the temperature below 5°C during the addition of reagents. Ensure efficient stirring.

-

-

Problem: Multiple Spots on TLC (Side Products).

-

Possible Cause: Potential for N-acylation, although less likely under these conditions.[11] Di-acylation is unlikely as the first acylation deactivates the ring.[10]

-

Solution: Careful temperature control and stoichiometry can minimize side products. Purification by column chromatography should effectively separate the desired product.

-

-

References

-

Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. 9

-

Yufeng. Chloroacetyl Chloride CAS 79-04-9. 8

-

New Jersey Department of Health. HAZARD SUMMARY: CHLOROACETYL CHLORIDE. 6

-

International Programme on Chemical Safety. (1998). ICSC 0845 - CHLOROACETYL CHLORIDE. 7

-

National Oceanic and Atmospheric Administration. CAMEO Chemicals: CHLOROACETYL CHLORIDE. 12

- Gribble, G. W., & Barden, T. C. (1985).

- Taber, D. F., & Stachel, S. J. (2000).

-

Wikipedia. Friedel–Crafts reaction.

- Unknown Author. 6-CHLORO-5-(CHLOROACTYL)-1,3-DIHYDRO-2H-INDOLE-2- ONE.

- Somekawa, K., et al. (2019). SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS OF PIMPRININE, (±)-CHELONIN A AND B, BASED ON 1-HYDROXY- INDOLE CHEMISTRY. HETEROCYCLES, Vol. 98, No. 2.

- SciForum. (2025).

-

MilliporeSigma. Friedel–Crafts Acylation.

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.

- Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts.

-

Chem-Impex. 5-Chloro-6-methoxyindole.

- Zhang, G., et al. (2017). Three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline using Pd-catalyzed site-selective cross-coupling. Organic & Biomolecular Chemistry.

- Balbuzano-Deus, A., et al. A Simple Procedure for the Preparation of 6-CHLORO-3-ACETOXY-1-ACETYLINDOLE.

-

Organic Chemistry Portal. Friedel-Crafts Acylation.

- Nikolova, S., et al. (2025). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI.

- ResearchGate. A useful ring transformation route to novel thiazepino[7,6- b ]indoles from monochloro-β-lactam-fused 1,3-thiazino[6,5 -b]indoles.

- Spadoni, G., et al. (1996). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry.

- Google Patents. (2003).

- Organic Syntheses. 7-methoxyphthalide.

-

Chem-Impex. 6-Methoxyindole-3-acetic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. nj.gov [nj.gov]

- 7. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]

- 8. Chloroacetyl Chloride CAS 79-04-9 [yufenggp.com]

- 9. lobachemie.com [lobachemie.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

nucleophilic substitution reactions of 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Application Note: Nucleophilic Substitution of 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Part 1: Strategic Overview & Mechanistic Insight

2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (CAS: 38693-09-3) serves as a high-value electrophilic scaffold in the synthesis of serotonergic modulators, melatonin receptor agonists, and antiviral indole-heterocycle hybrids. Its structural uniqueness lies in the 6-methoxy substituent—an electron-donating group (EDG) that enhances the electron density of the indole ring—coupled with a highly reactive

For medicinal chemists, this molecule represents a "divergent point": the chloride is a versatile leaving group (

Mechanistic Pathway: The Trajectory

The primary reaction mode is a bimolecular nucleophilic substitution (

-

The Trap: Unlike simple alkyl halides, the indole nitrogen (N1) is acidic (

). Strong bases can deprotonate N1, leading to competitive -

The Solution: Protocols must utilize "soft" nucleophiles or mild bases (e.g.,

,

Figure 1: Reaction Divergence & Signaling Pathway

Caption: Divergent synthetic pathways for 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone. The

Part 2: Detailed Experimental Protocols

These protocols are designed to minimize side reactions (N-alkylation) and maximize yield.

Protocol A: Synthesis of Amino-Ketone Derivatives (Amination)

Target Application: Synthesis of serotonin/melatonin receptor ligands.[1]

Reagents:

-

Substrate: 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) - Anhydrous -

Solvent: Acetonitrile (

) or DMF (Dry) -

Catalyst: Potassium Iodide (

) (0.1 eq) - Finkelstein accelerator

Step-by-Step Methodology:

-

Preparation: In a flame-dried Round Bottom Flask (RBF), dissolve 1.0 mmol of the chloro-ketone in 5 mL of dry

. -

Activation: Add 0.1 mmol of

and stir for 10 minutes at Room Temperature (RT). Note: This generates the more reactive -

Nucleophilic Attack: Add 2.0 mmol of anhydrous

, followed by the dropwise addition of 1.2 mmol of the amine. -

Reaction: Heat the mixture to 60°C under an inert atmosphere (

) for 4-6 hours.-

Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material (

) should disappear; a more polar spot (amine product) will appear.

-

-

Work-up: Cool to RT. Filter off the inorganic solids (

/ -

Purification: Dissolve the residue in EtOAc, wash with water (

) and brine. Dry over

Critical Process Parameters (CPP):

| Parameter | Specification | Reason |

|---|

| Temperature | 50°C - 65°C | High enough for

Protocol B: Hantzsch Thiazole Synthesis (Cyclization)

Target Application: Construction of Indole-Thiazole hybrids (Antibacterial/Anticancer scaffolds).

Reagents:

-

Substrate: 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

-

Thioamide: Thiourea or Thiobenzamide (1.1 eq)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the chloro-ketone in 10 mL of absolute ethanol.

-

Addition: Add 1.1 mmol of thiourea (or substituted thioamide).

-

Reflux: Heat the mixture to reflux (78°C ) for 2-4 hours.

-

Observation: The product often precipitates directly from the hot solution as the hydrochloride salt.

-

-

Isolation: Cool the reaction mixture in an ice bath. Filter the precipitate.

-

Neutralization (Optional): If the free base is required, suspend the solid in water and adjust pH to ~8 with ammonium hydroxide (

). Extract with EtOAc.

Validation:

-

1H NMR: Look for the disappearance of the singlet at

ppm (

Part 3: Troubleshooting & Safety

Common Failure Modes:

-

N-Alkylation: Occurs if using

or -

Hydrolysis: The

-chloroketone can hydrolyze to the -

Lachrymatory Effect:

-haloketones are potent tear agents. Safety: Handle only in a fume hood. Quench glassware with dilute ammonia before removing from the hood.

Data Summary Table:

| Reaction Type | Nucleophile | Conditions | Typical Yield | Key Byproduct |

|---|

| Amination | Morpholine |

References

-

Sigma-Aldrich. 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethan-1-one Product Sheet. Accessed 2024. Link

-

Somei, M., et al. (1994).[2] "Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes." Heterocycles. Link

-

Vyas, P., et al. (2009).[3] "Synthesis, Characterization and Chelating Properties of Indole-Salicylic Acid Combined Molecule." Rasayan Journal of Chemistry. Link

-

ChemicalBook. 2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone Synthesis Protocols. Link

-

National Institutes of Health (NIH). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed. Link

Sources

reaction conditions for coupling amines with 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

An Application Note and Protocol for the Synthesis of α-Amino Ketones via Coupling of Amines with 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

Introduction

The α-amino ketone moiety is a privileged scaffold found in numerous biologically active molecules and serves as a versatile building block in medicinal chemistry and natural product synthesis.[1][2] Specifically, α-amino ketones attached to an indole nucleus at the C3-position are of significant interest due to the indole ring's prevalence in pharmacologically active compounds.[3] This application note provides a comprehensive guide for researchers on the reaction conditions for coupling primary and secondary amines with 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone. We will delve into the underlying mechanism, critical reaction parameters, a detailed experimental protocol, and troubleshooting strategies to ensure successful and reproducible synthesis.